molecular formula C36H52N8O6S2 B1665190 Ascidiacyclamide CAS No. 86701-12-4

Ascidiacyclamide

Cat. No.: B1665190
CAS No.: 86701-12-4
M. Wt: 757 g/mol
InChI Key: QBRRPBPLIGDANJ-AXCFFLBZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ascidiacyclamide is a cytotoxic cyclic peptide from the marine tunicate Ascidian.

Scientific Research Applications

Anticancer Activity

Ascidiacyclamide has been extensively studied for its cytotoxic properties against various cancer cell lines. Research indicates that modifications to its structure significantly affect its biological activity.

  • Structure-Activity Relationship : A study demonstrated that altering the positions of oxazoline (Oxz) and thiazole (Thz) motifs within this compound analogues can enhance cytotoxicity. For instance, one analogue exhibited ten times greater cytotoxicity than the original compound, highlighting the importance of structural conformation in its efficacy against tumors .
  • Mechanism of Action : The anticancer effects are believed to stem from the compound's ability to interfere with cellular processes, potentially through apoptosis induction in cancer cells. This mechanism is under investigation to understand how ASC can be optimized for therapeutic use .

Metal Ion Interaction

This compound also shows potential in the field of metal ion chelation , particularly with copper(II) ions.

  • Incorporation of β-Amino Acids : Research has explored the incorporation of β-amino acids into this compound to assess their effects on conformation and metal ion binding. These modifications can enhance the compound's stability and affinity for metal ions, making it a candidate for applications in bioremediation and as a therapeutic agent for metal toxicity .

Structural Studies

The structural properties of this compound have been a focal point in understanding its biological activities.

  • Conformational Analysis : Studies utilizing X-ray crystallography and circular dichroism have shown that different conformations of this compound derivatives influence their biological activities. For example, specific folded conformations were linked to reduced reactivity in certain chemical reactions, suggesting that conformation plays a critical role in both stability and activity .

Drug Development Potential

Given its promising biological properties, this compound is being investigated as a lead compound for new drug formulations.

  • Cytotoxicity Enhancement : The development of novel analogues with improved cytotoxic profiles could lead to effective treatments for resistant cancer types. The ongoing research into structure modifications aims to balance potency with selectivity to minimize side effects .

Case Studies

Study TitleFindingsImplications
"Cyclic Octapeptides Derived from this compound"Modifications led to increased cytotoxicity; specific structural changes resulted in significant activity variations.Highlights potential for targeted drug design based on structure-activity relationships.
"Incorporation of β-Amino Acids into Ascidiacyclamides"Enhanced binding affinity for copper ions; improved stability observed in modified compounds.Suggests applications in metal ion detoxification and therapeutic interventions for metal-related diseases.
"Conformational Transformations in this compound Analogues"Specific conformations correlated with biological activity; folded forms showed reduced reactivity in synthesis processes.Indicates that understanding conformation can guide drug design and synthesis strategies .

Q & A

Basic Research Questions

Q. What experimental techniques are most effective for characterizing the conformational equilibrium of ascidiacyclamide?

  • Methodological Answer: Use VT-¹H NMR to monitor temperature-dependent chemical shifts of Thz (thiazole) protons, which reflect transitions between square and folded forms . Complement this with circular dichroism (CD) to analyze solvent- or temperature-induced spectral changes, particularly in the 200–250 nm range, where backbone conformations produce distinct signals . For structural validation, X-ray crystallography can resolve intramolecular interactions (e.g., CH/p interactions) stabilizing specific conformers .

Q. How do amino acid substitutions influence this compound’s cytotoxicity?

  • Methodological Answer: Perform systematic residue replacement (e.g., Ile → Phg or Chg) and quantify cytotoxicity via in vitro assays (e.g., IC₅₀ measurements against cancer cell lines). Correlate results with conformational stability data (from NMR/CD) to identify residues that enhance CH/p interactions, which stabilize the square form and improve cytotoxicity . Include molecular dynamics simulations to model side-chain packing and hydrogen-bond networks disrupted by substitutions .

Q. What are the key challenges in synthesizing this compound analogs with controlled conformations?

  • Methodological Answer: Optimize solid-phase peptide synthesis protocols to minimize epimerization during cyclization. Use orthogonal protecting groups (e.g., Fmoc for Thz residues) and monitor coupling efficiency via LC-MS. Post-synthesis, employ HPLC with chiral columns to isolate stereoisomers and confirm purity. Conformational fidelity can be assessed by comparing experimental CD spectra with reference data for square/folded forms .

Advanced Research Questions

Q. How can thermodynamic parameters (ΔG°, ΔH, ΔS) be accurately determined for this compound’s conformational transitions?

  • Methodological Answer: Calculate equilibrium constants (K) at multiple temperatures using VT-¹H NMR chemical shifts of Thz protons. Apply the van’t Hoff equation (lnK=ΔHR1T+ΔSR\ln K = -\frac{\Delta H}{R} \cdot \frac{1}{T} + \frac{\Delta S}{R}) to derive ΔH and ΔS. Validate via isothermal titration calorimetry (ITC) to measure enthalpy changes directly. Note discrepancies: NMR-based ΔG° values may differ from ITC due to solvent effects or non-idealities in the two-state model .

Q. What strategies resolve contradictions between NMR and CD data in this compound studies?

  • Methodological Answer: CD spectra reflect global conformational changes, while NMR detects local environments. If CD suggests a square form but NMR shows mixed populations, perform selective line-shape analysis of NMR peaks to quantify coexisting conformers. Use molecular docking to identify transient interactions (e.g., solvent-mediated hydrogen bonds) that CD might miss. Reconcile data by repeating experiments in identical solvent/temperature conditions .

Q. How can researchers optimize this compound’s bioactivity by targeting specific CH/p interactions?

  • Methodological Answer: Design analogs with modified aryl/alkyl side chains (e.g., Phg derivatives) to enhance CH/p interactions. Use SC-XRD (single-crystal X-ray diffraction) to measure distances between donor (C–H) and acceptor (π-plane) groups; ideal distances are 2.7–3.3 Å. Validate stabilization via NMR titration with π-rich ligands (e.g., benzene derivatives) and correlate with cytotoxicity assays .

Q. Data Analysis & Reporting Guidelines

Q. How should researchers address variability in NMR temperature coefficients (Δδ/ΔT) across this compound studies?

  • Methodological Answer: Standardize NMR acquisition parameters (e.g., solvent, probe type, shimming) to minimize instrumental variability. For peptides with ambiguous Δδ/ΔT trends (e.g., negative coefficients in dASC), use reference peptides (e.g., T3ASC for square form) to calibrate chemical shifts. Report raw data alongside normalized values to improve reproducibility .

Q. What criteria distinguish robust conformational studies from inconclusive ones?

  • Methodological Answer: High-quality studies should:

  • Report ΔG° values with error margins (e.g., via bootstrap analysis of NMR data).
  • Cross-validate findings with ≥2 independent techniques (e.g., NMR + CD + MD simulations).
  • Explicitly state limitations (e.g., assumptions in two-state models) .

Properties

CAS No.

86701-12-4

Molecular Formula

C36H52N8O6S2

Molecular Weight

757 g/mol

IUPAC Name

(4S,7R,8S,11R,18S,21R,22S,25R)-4,18-bis[(2S)-butan-2-yl]-7,21-dimethyl-11,25-di(propan-2-yl)-6,20-dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-1(28),5(32),12(31),14,19(30),26(29)-hexaene-2,9,16,23-tetrone

InChI

InChI=1S/C36H52N8O6S2/c1-11-17(7)25-33-43-27(19(9)49-33)31(47)39-24(16(5)6)36-38-22(14-52-36)30(46)42-26(18(8)12-2)34-44-28(20(10)50-34)32(48)40-23(15(3)4)35-37-21(13-51-35)29(45)41-25/h13-20,23-28H,11-12H2,1-10H3,(H,39,47)(H,40,48)(H,41,45)(H,42,46)/t17-,18-,19+,20+,23+,24+,25-,26-,27-,28-/m0/s1

InChI Key

QBRRPBPLIGDANJ-AXCFFLBZSA-N

SMILES

CCC(C)C1C2=NC(C(O2)C)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(C(O4)C)C(=O)NC(C5=NC(=CS5)C(=O)N1)C(C)C)C(C)CC)C(C)C

Isomeric SMILES

CC[C@H](C)[C@H]1C2=N[C@@H]([C@H](O2)C)C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@H](C4=N[C@@H]([C@H](O4)C)C(=O)N[C@@H](C5=NC(=CS5)C(=O)N1)C(C)C)[C@@H](C)CC)C(C)C

Canonical SMILES

CCC(C)C1C2=NC(C(O2)C)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(C(O4)C)C(=O)NC(C5=NC(=CS5)C(=O)N1)C(C)C)C(C)CC)C(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ascidiacyclamide
cyclo(thiazole-D-Val-oxazoline-L-Ile)2
cyclo(thiazole-D-valyl-oxazoline-L-isoleucyl)2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ascidiacyclamide
Reactant of Route 2
Ascidiacyclamide
Reactant of Route 3
Ascidiacyclamide
Reactant of Route 4
Ascidiacyclamide
Reactant of Route 5
Reactant of Route 5
Ascidiacyclamide
Reactant of Route 6
Ascidiacyclamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.